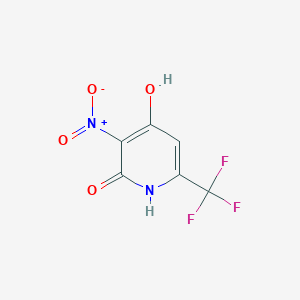
3-ニトロ-6-(トリフルオロメチル)ピリジン-2,4-ジオール
概要
説明
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a chemical compound with the CAS Number: 947144-26-5 and a molecular weight of 224.1 .
Synthesis Analysis
Trifluoromethylpyridines, such as 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The IUPAC name for this compound is 3-nitro-6-(trifluoromethyl)-2,4-pyridinediol . The InChI code is 1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 224.1 .作用機序
The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is not yet fully understood. However, it is believed that 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol acts as an inhibitor of enzymes, which can alter the activity of proteins and other molecules. It is also believed that 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol can interact with cellular membranes, which can affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol have been studied extensively. It has been found to have a wide range of effects on different biochemical and physiological processes. For example, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol has been found to inhibit the activity of certain enzymes, which can lead to changes in the activity of proteins and other molecules. It has also been found to affect the transport of molecules across cellular membranes. Additionally, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol has been found to affect the metabolism of certain molecules, which can lead to changes in the levels of certain metabolites.
実験室実験の利点と制限
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol has several advantages and limitations for lab experiments. One of the main advantages of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol can be used in a variety of experiments, including drug discovery, material science, and biochemistry. However, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol also has some limitations. For example, its mechanism of action is not yet fully understood, which can limit its use in certain experiments. Additionally, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol can have side effects, including changes in the activity of proteins and other molecules, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. One potential future direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to study the interactions between 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol and other molecules, such as proteins and metabolites. Additionally, further research could be done to develop new applications for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, such as drug delivery systems or materials science applications. Finally, further research could be done to develop new synthesis methods for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, which could make it easier to obtain in large quantities.
科学的研究の応用
農薬
3-ニトロ-6-(トリフルオロメチル)ピリジン-2,4-ジオール: およびその誘導体は、農薬業界で広く使用されています。 トリフルオロメチルピリジン(TFMP)部分は、作物保護のための多くの有効成分における重要な構造要素です 。 フッ素原子によって付与されるユニークな物理化学的特性は、これらの化合物の害虫防除における有効性に寄与しています .
医薬品
製薬部門では、TFMP誘導体はさまざまな薬剤に組み込まれてきました。 TFMP構造の存在は、生物活性の向上に関連しており、これは新規医薬品の開発に活用されています 。 例えば、特定のTFMP誘導体は臨床試験を受けており、治療用途における可能性を示しています .
獣医用製品
ヒト医療における用途と同様に、TFMP誘導体は獣医用製品にも使用されています。 これらの化合物は、トリフルオロメチル基に起因する有効な生物活性のため、治療に使用することが承認されています .
金属有機構造体(MOFs)の合成
TFMP誘導体は、MOFsの合成に使用されます。 これらのフレームワークは、ガス貯蔵、分離、触媒に用途を持つ、高度に秩序化された多孔質構造です .
化学中間体
問題の化合物は、さまざまな作物保護製品の合成における化学中間体として機能します。 その高い需要は、農薬の生産における重要性を証明しています .
急性片頭痛の薬剤
Ubrogepantなどの特定のTFMP誘導体は、急性片頭痛の薬剤として使用されており、これらの化合物のさまざまな医学的状態に対処する際の多用途性を示しています .
機能性材料
機能性材料分野の進歩は、フッ素化有機化学物質の開発によって促進されており、TFMP誘導体が重要な役割を果たしています。 それらのユニークな特性は、この分野における新規用途につながると期待されています .
害虫防除特性
TFMP誘導体は、従来のフェニル含有殺虫剤と比較して、優れた害虫防除特性を示します。 これは主に、化合物の有効性を高めるフッ素とピリジン構造の組み合わせによるものです .
Safety and Hazards
特性
IUPAC Name |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDDIRUBACPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716325 | |
| Record name | 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947144-26-5 | |
| Record name | 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


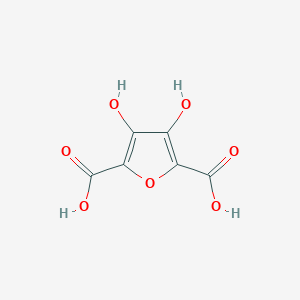
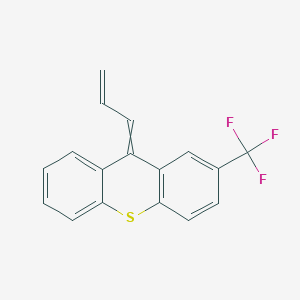

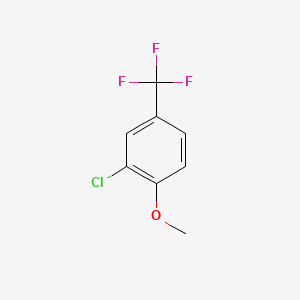

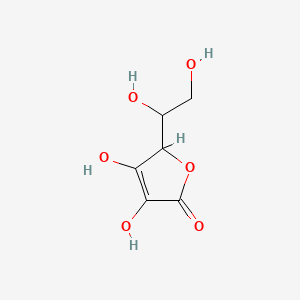
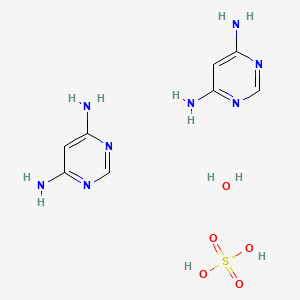
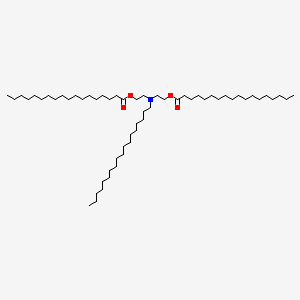

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)

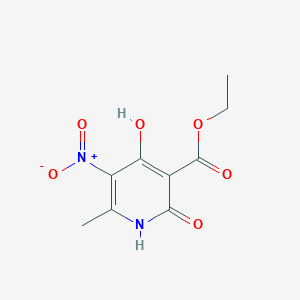
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)
